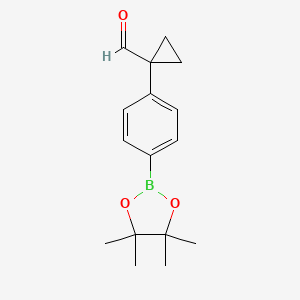
(R)-1-Methoxymethyl-propylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxymethyl-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a white solid that is often used in various chemical and industrial applications. The compound is known for its unique structure, which includes a methoxymethyl group attached to a propylamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-methoxymethyl-propylamine hydrochloride typically involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction conditions include:
Temperature: Typically around 30°C
Pressure: Hydrogen pressure of 10 Kgf/cm²
Catalyst: 0.1-20 parts by weight relative to 100 parts by weight of methoxy acetone
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
1-methoxymethyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
1-methoxymethyl-propylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methoxymethyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting enzyme activity and metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methoxybutan-2-amine hydrochloride
- 1-(methoxymethyl)propylamine
Comparison
Compared to similar compounds, 1-methoxymethyl-propylamine hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H14ClNO |
|---|---|
Molekulargewicht |
139.62 g/mol |
IUPAC-Name |
1-methoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H |
InChI-Schlüssel |
VUBZWLXCCORIPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3,5-Dimethylphenyl)thio]acetic acid](/img/structure/B8527870.png)




